molecular formula C15H14N2O3 B11170324 4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate

4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate

Cat. No.: B11170324
M. Wt: 270.28 g/mol
InChI Key: XXALPHVBPUIFKO-UHFFFAOYSA-N
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Description

4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE is an organic compound that features a pyridine ring attached to a phenyl acetate group through a carbamoyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves the reaction of 4-pyridylmethylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL N-OXIDE

    Reduction: 4-{[(PYRIDIN-4-YL)METHYL]AMINO}PHENYL ACETATE

    Substitution: 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL METHYL ETHER

Scientific Research Applications

4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE
  • 4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE
  • 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}BENZOATE

Uniqueness

4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with molecular targets, differentiating it from its isomers and analogs.

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

[4-(pyridin-4-ylmethylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C15H14N2O3/c1-11(18)20-14-4-2-13(3-5-14)15(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19)

InChI Key

XXALPHVBPUIFKO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2

Origin of Product

United States

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